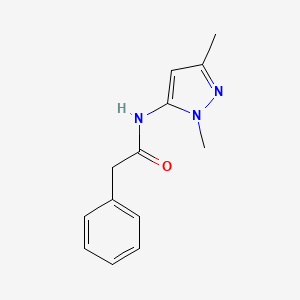

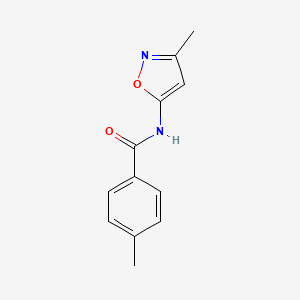

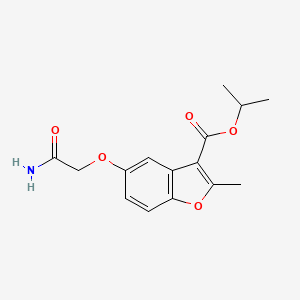

4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .

Synthesis Analysis

Oxazole derivatives have been synthesized using various methods. For instance, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids .Molecular Structure Analysis

The oxazole ring is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are diverse and depend on the substitution pattern in the oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives depend on their specific structures. Oxazole itself was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications

Polymorphism Study

The compound can be used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored using this compound .

Crystallization Mechanisms

This compound can be used to understand the crystallization mechanisms of amide-containing compounds . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters has been proposed .

Antimicrobial Activities

The compound has potential antimicrobial activities . A series of isoxazolyl thiazolyl pyrazoles was synthesized by a multi-step process, starting from 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid, DHAA) . Most of the synthesized compounds exhibited significant antibacterial and antifungal activities .

Synthesis of Pyrazoles

The compound can be used in the synthesis of pyrazoles . Pyrazole nucleus is known to possess a broad spectrum of biological properties such as antipyretic, analgesic, anti-inflammatory, antiparasitic, antitubercular, anticonvulsant, antimicrobial, antiviral, anticancer, herbicidal, etc .

Synthesis of Thiazoles

The compound can be used in the synthesis of thiazoles . Thiazole nucleus present in a number of different types of compounds has been found to be associated with different types of pharmacological properties like anti-inflammatory, antitumor, antifungal, antihypertensive, anti-HIV, etc .

Study of Supramolecular Structure

The compound can be used to study the supramolecular structure of amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents .

Future Directions

The future directions in the research of oxazole derivatives include the synthesis of various oxazole derivatives and screening them for their various biological activities . The increasing importance of oxazole in the field of medicinal chemistry has drawn the attention of researchers around the globe .

Mechanism of Action

Biochemical Pathways

It is known that the supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, suggesting that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-benzoyl-N-(3-methylisoxazol-5-yl)benzamide. For instance, the presence of certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s action . .

properties

IUPAC Name |

4-benzoyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-12-11-16(23-20-12)19-18(22)15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYWOBIQVJXHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)

![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)

![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)